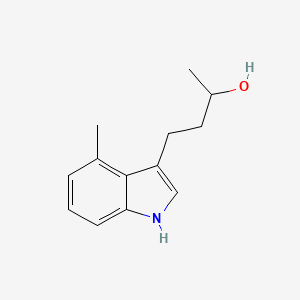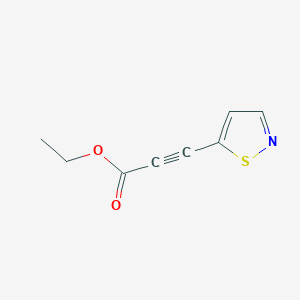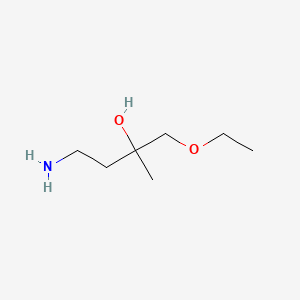
(1-Chloropentan-2-yl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloropentan-2-yl)cyclobutane: is an organic compound with the molecular formula C₉H₁₇Cl It consists of a cyclobutane ring substituted with a 1-chloropentan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloropentan-2-yl)cyclobutane typically involves the reaction of cyclobutane with 1-chloropentan-2-yl halide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Chloropentan-2-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide, ammonia, or thiolates in polar solvents.
Oxidation Reactions: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of alcohols, amines, or thiols.
Oxidation Reactions: Formation of alcohols or ketones.
Reduction Reactions: Formation of alkanes or cycloalkanes.
Applications De Recherche Scientifique
Chemistry: (1-Chloropentan-2-yl)cyclobutane is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may be exploited to design molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1-Chloropentan-2-yl)cyclobutane depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The molecular targets and pathways involved are determined by the nature of the substituents and the overall structure of the compound.
Comparaison Avec Des Composés Similaires
Cyclobutane: A simple four-membered ring structure without any substituents.
1-Chloropentane: A linear alkyl chain with a chlorine substituent.
2-Chlorocyclobutane: A cyclobutane ring with a chlorine substituent at the second position.
Uniqueness: (1-Chloropentan-2-yl)cyclobutane is unique due to the presence of both a cyclobutane ring and a 1-chloropentan-2-yl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H17Cl |
|---|---|
Poids moléculaire |
160.68 g/mol |
Nom IUPAC |
1-chloropentan-2-ylcyclobutane |
InChI |
InChI=1S/C9H17Cl/c1-2-4-9(7-10)8-5-3-6-8/h8-9H,2-7H2,1H3 |
Clé InChI |
TXJQDMFIOHQPLC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCl)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)

![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)



![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)


![4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13190594.png)
